4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of a thiadiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(21-12)22(4,19)20/h5-8H,1-4H3,(H,15,16,18) |
InChI Key |
CKXWHALPLPGIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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